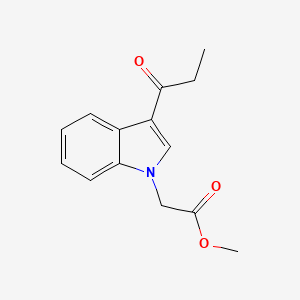

methyl (3-propanoyl-1H-indol-1-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3-propanoylindol-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-3-13(16)11-8-15(9-14(17)18-2)12-7-5-4-6-10(11)12/h4-8H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCCPHRCAGDHDCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CN(C2=CC=CC=C21)CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Development and Optimization of Synthetic Routes to Methyl (3-propanoyl-1H-indol-1-yl)acetate

The synthesis of this compound can be achieved through a multi-step process that includes functionalization of the indole (B1671886) nitrogen, acylation at the C-3 position, and esterification.

The introduction of the methyl acetate (B1210297) group at the N-1 position of the indole ring is a critical step. This is typically achieved through N-alkylation. A common method involves the reaction of indole with a suitable haloacetate ester, such as methyl bromoacetate, in the presence of a base. The choice of base and solvent system can influence the regioselectivity between N-1 and C-3 alkylation, although N-1 functionalization is generally favored under these conditions. nih.govnih.gov A variety of functional groups on the indole ring are well-tolerated in this reaction. nih.gov

Table 1: Conditions for N-1 Alkylation of Indoles

| Reagent | Base | Solvent | Temperature | Outcome |

| Methyl Bromoacetate | NaH | DMF | Room Temperature | N-1 Alkylation |

| Methyl Chloroacetate | K2CO3 | Acetone | Reflux | N-1 Alkylation |

| Phenyl Trimethylammonium Iodide | K2CO3 | Acetonitrile | 80 °C | N-1 Methylation nih.gov |

This table presents common conditions for the N-alkylation of indoles, a key step in the synthesis of the target compound.

The introduction of the propanoyl group at the C-3 position is most commonly accomplished via a Friedel-Crafts acylation reaction. researchgate.netmdpi.com This electrophilic substitution is highly regioselective for the electron-rich C-3 position of the indole nucleus. The reaction typically employs propanoyl chloride or propanoic anhydride as the acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3) or zinc oxide. researchgate.netresearchgate.net To avoid side reactions at the N-1 position, it is often advantageous to protect the indole nitrogen, for example with a phenylsulfonyl group, which can be removed after acylation. acs.orgchemijournal.com Microwave-assisted synthesis has also been explored to optimize this reaction. mdpi.com

Table 2: Catalysts for Friedel-Crafts Acylation of Indoles

| Acylating Agent | Catalyst | Solvent | Key Features |

| Acyl Chlorides | AlCl3 | Dichloromethane | Traditional Lewis acid, may require anhydrous conditions. mdpi.comresearchgate.net |

| Acyl Chlorides | Zinc Oxide | Ionic Liquid | Milder conditions, catalyst is easily available. researchgate.net |

| Acetic Anhydride | Y(OTf)3 | Ionic Liquid | Fast, green method, suitable for microwave irradiation. researchgate.net |

| α-oxocarboxylic acids | Copper | Not specified | Decarboxylative direct C3-acylation. acs.org |

This table summarizes various catalytic systems used for the C-3 acylation of indoles.

Should the synthetic route proceed through the (3-propanoyl-1H-indol-1-yl)acetic acid intermediate, a final esterification step is necessary. The Fischer esterification is a classic and direct method for this transformation, involving the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. organic-chemistry.orgmasterorganicchemistry.com

The mechanism of Fischer esterification involves several key steps:

Protonation of the carbonyl oxygen of the carboxylic acid to increase its electrophilicity. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic attack by the alcohol on the carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.org

Proton transfer from the alcohol-derived hydroxyl group to one of the original hydroxyl groups. masterorganicchemistry.com

Elimination of water as a leaving group, reforming the carbonyl double bond. youtube.com

Deprotonation to yield the final ester product. masterorganicchemistry.com

Modern synthetic chemistry has seen the development of various catalytic methods to improve the efficiency and selectivity of indole functionalization. For N-alkylation, copper-catalyzed methods have been developed that allow for the formation of the N-C bond under mild conditions. nih.govnih.gov For C-3 functionalization, iridium-based catalysts have been used for the C-H functionalization of N-methylindoles with diazoacetates, offering a direct route to C-3 substituted indoles. nsf.govdigitellinc.com Palladium-catalyzed reactions have also been employed for the synthesis of 3-acylindoles through the addition of indoles to nitriles. acs.org These catalytic approaches often provide higher yields, tolerate a broader range of functional groups, and can sometimes offer enantioselective control. researchgate.netresearchgate.netmdpi.com

Synthesis of Analogues and Derivatives for Structure-Activity Relationship Studies

The synthesis of analogues of this compound is crucial for structure-activity relationship (SAR) studies, which aim to understand how modifications to the chemical structure affect its biological activity. nih.govnih.govacs.org By systematically altering different parts of the molecule, researchers can identify key structural features responsible for its effects.

Modifications can be made at several positions:

The acyl chain at C-3: The length and branching of the acyl group can be varied. For instance, studies on other 3-acylindoles have shown that the length of the acyl chain can significantly impact inhibitory potency against certain enzymes. nih.govacs.org

The substituent at N-1: The methyl acetate group can be replaced with other alkyl esters, amides, or aryl groups to explore the effect of different electronic and steric properties at this position. nih.govnih.gov

The indole core: Substituents such as halogens, alkyl, or alkoxy groups can be introduced onto the benzene ring of the indole to probe the influence of electronics and lipophilicity on activity.

The synthesis of these analogues would follow similar synthetic routes as the parent compound, employing the appropriate starting materials for N-alkylation and C-3 acylation. The biological evaluation of these derivatives helps in building a comprehensive SAR profile, guiding the design of more potent and selective compounds. nih.govsigmaaldrich.com

Modifications of the Indole Ring System

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The presence of the electron-withdrawing acetate group at the N1 position and the propanoyl group at the C3 position will influence the regioselectivity of these reactions. Generally, electrophilic substitution on N1-substituted indoles tends to occur at the C3 position. However, since the C3 position is already substituted in the target molecule, electrophilic attack is likely to be directed to the C2, C4, C5, C6, or C7 positions of the indole nucleus. The precise outcome would depend on the reaction conditions and the nature of the electrophile.

Furthermore, modern cross-coupling reactions provide a powerful toolkit for the functionalization of the indole ring, allowing for the introduction of a wide array of substituents.

Table 1: Potential Modifications of the Indole Ring of this compound

| Reaction Type | Reagent(s) | Potential Product(s) | Notes |

| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | Bromo- or Chloro-substituted indole derivatives | The position of halogenation (e.g., C2, C5, or C6) would need to be determined experimentally. |

| Nitration | Nitric acid/Sulfuric acid or other nitrating agents | Nitro-substituted indole derivatives | Reaction conditions would need to be carefully controlled to avoid degradation of the starting material. |

| Sulfonation | Sulfur trioxide pyridine complex | Sulfonated indole derivatives | |

| Friedel-Crafts Acylation | Acyl chloride/Lewis acid | Acyl-substituted indole derivatives at available positions on the benzene ring | |

| Palladium-catalyzed Cross-Coupling (e.g., Suzuki, Heck) | Aryl boronic acids or alkenes with a Palladium catalyst and a base | Aryl- or alkenyl-substituted indole derivatives | This would require prior halogenation of the indole ring. |

Variations of the Propanoyl Side Chain

The propanoyl side chain at the C3 position offers several handles for chemical modification. The carbonyl group can undergo a variety of transformations, including reduction, conversion to other functional groups, and reactions at the α-carbon.

Table 2: Potential Variations of the Propanoyl Side Chain

| Reaction Type | Reagent(s) | Potential Product |

| Reduction of Ketone | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | Methyl (3-(1-hydroxypropyl)-1H-indol-1-yl)acetate |

| Grignard Reaction | Organomagnesium halides (R-MgX) | Methyl (3-(1-hydroxy-1-alkylpropyl)-1H-indol-1-yl)acetate |

| Wittig Reaction | Phosphonium ylides (Ph₃P=CHR) | Methyl (3-(1-alkenylpropyl)-1H-indol-1-yl)acetate |

| Reductive Amination | Ammonia or primary/secondary amines with a reducing agent (e.g., NaBH₃CN) | Methyl (3-(1-aminopropyl)-1H-indol-1-yl)acetate and its N-substituted derivatives |

| α-Halogenation | N-Bromosuccinimide (NBS) with a catalytic amount of acid | Methyl (3-(2-bromopropanoyl)-1H-indol-1-yl)acetate |

Alterations of the Acetate Ester Linkage

The methyl acetate group at the N1 position can also be readily modified. The ester functionality is susceptible to hydrolysis, transesterification, reduction, and conversion to amides.

Table 3: Potential Alterations of the Acetate Ester Linkage

| Reaction Type | Reagent(s) | Potential Product |

| Ester Hydrolysis | Aqueous acid (e.g., HCl) or base (e.g., NaOH) followed by acidification | (3-Propanoyl-1H-indol-1-yl)acetic acid |

| Transesterification | Another alcohol (R-OH) in the presence of an acid or base catalyst | Alkyl (3-propanoyl-1H-indol-1-yl)acetate |

| Reduction of Ester | Lithium aluminum hydride (LiAlH₄) | 2-(3-Propanoyl-1H-indol-1-yl)ethanol |

| Amidation | Ammonia or a primary/secondary amine | 2-(3-Propanoyl-1H-indol-1-yl)acetamide and its N-substituted derivatives |

Advanced Spectroscopic and Structural Elucidation in Research Context

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. Through the analysis of chemical shifts, coupling constants, and various 2D correlation experiments, the precise connectivity and spatial arrangement of atoms can be determined. For derivatives of methyl (3-propanoyl-1H-indol-1-yl)acetate, both ¹H and ¹³C NMR would provide critical information.

In the ¹H NMR spectrum of a related analogue, 1-(3-methyl-1H-indol-1-yl)butan-1-one, the protons of the indole (B1671886) ring and the N-acyl chain exhibit characteristic signals. For instance, the aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm), with their specific shifts and multiplicities dictated by their position on the indole ring and the electronic effects of the substituents. The methylene and methyl protons of the butanoyl chain would resonate in the upfield region, with their chemical shifts and splitting patterns providing confirmation of the chain's structure.

The ¹³C NMR spectrum offers complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The carbonyl carbons of the propanoyl group and the acetate (B1210297) moiety in the target compound would be expected to appear at the most downfield shifts (typically δ 170-200 ppm). The chemical shifts of the indole carbons provide a fingerprint of the substitution pattern on the heterocyclic ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Analogues of this compound

| Analogue | Proton/Carbon | Chemical Shift (ppm) | Multiplicity/Comment |

| 1-(3-Methyl-1H-indol-1-yl)butan-1-one | H (indole ring) | 8.48–8.40 | m |

| H (indole ring) | 7.50 | d, J = 7.8 Hz | |

| H (indole ring) | 7.33–7.27 | m | |

| H (indole ring) | 7.22 | s | |

| CH₂ (butanoyl) | 2.89–2.81 | m | |

| CH₃ (indole) | 2.28 | d, J = 1.2 Hz | |

| CH₂ (butanoyl) | 1.81–1.74 | m | |

| CH₃ (butanoyl) | 1.03 | t, J = 7.4 Hz | |

| Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate | NH | 9.18 | s |

| Aromatic H | 8.31 | d, J = 8.7 Hz | |

| Aromatic H | 7.85 | d, J = 8.7 Hz | |

| Aromatic H | 7.64 | d, J = 8.1 Hz | |

| Aromatic H | 7.45–7.34 | m | |

| Aromatic H | 7.19 | ddd, J = 8.0, 5.1, 2.8 Hz | |

| OCH₂ | 4.11 | q, J = 7.1 Hz | |

| CH₂ (acetate) | 3.76 | s | |

| OCH₂CH₃ | 1.23 | t, J = 7.1 Hz | |

| C=O (benzoyl) | 186.46 | ||

| C=O (acetate) | 170.80 | ||

| Aromatic/Indole C | 112.44–149.62 | ||

| OCH₂ | 61.23 | ||

| CH₂ (acetate) | 31.16 | ||

| OCH₂CH₃ | 14.17 |

Data for 1-(3-Methyl-1H-indol-1-yl)butan-1-one obtained from a supporting information document on the chemoselective N-acylation of indoles. beilstein-journals.org Data for Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate obtained from a study on its synthesis and characterization. researchgate.net

Conformational analysis, particularly concerning the rotation around the N-C(O) bond of the acetate group and the C3-C(O) bond of the propanoyl group, can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), which provides information about through-space proximity of protons.

Utilization of Mass Spectrometry (MS) for Characterization of Synthetic Intermediates and Products

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental formula by providing a highly accurate mass measurement.

Electron impact (EI) and electrospray ionization (ESI) are common ionization methods used for the analysis of indole derivatives. The fragmentation of indole-containing compounds in mass spectrometry often follows predictable pathways. A common fragmentation pattern for indole derivatives involves the cleavage of the bond beta to the indole ring. In the case of the target molecule, characteristic fragments would be expected from the loss of the methoxycarbonylmethyl group (•CH₂COOCH₃) from the nitrogen and the propanoyl group (•C(O)CH₂CH₃) from the C3 position.

The fragmentation of a related analogue, ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate, under EI conditions provided a molecular ion peak [M]⁺ at m/z 352.1051, which is in close agreement with the calculated exact mass, confirming its elemental composition. researchgate.net The fragmentation patterns of such analogues can help in predicting the behavior of the target compound under mass spectrometric analysis.

Interactive Data Table: High-Resolution Mass Spectrometry Data for an Analogue of this compound

| Analogue | Ionization Mode | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |

| 1-(3-Methyl-1H-indol-1-yl)butan-1-one | ESI | 230.1539 | 230.1538 |

Data for 1-(3-Methyl-1H-indol-1-yl)butan-1-one obtained from a supporting information document on the chemoselective N-acylation of indoles. beilstein-journals.org

X-ray Crystallography for Solid-State Structural Determination of Analogues

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not available, the analysis of closely related indole derivatives provides valuable insights into the expected solid-state conformation and packing.

The crystal structure of Methyl 3-(1H-indol-3-yl)propanoate , an analogue lacking the N-acetate and having a propanoate instead of a propanoyl group at C3, has been determined. This molecule adopts an essentially planar conformation. In the crystal, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming chains.

Another analogue, 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole , also demonstrates a planar indole ring system. The crystal packing of this molecule is influenced by various non-covalent interactions, including hydrogen bonds and π–π stacking.

Interactive Data Table: Crystallographic Data for Analogues of this compound

| Analogue | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Methyl 3-(1H-indol-3-yl)propanoate | Monoclinic | P2₁/c | 6.893 | 9.146 | 18.052 | 90 | 111.27 | 90 |

| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole | Triclinic | P-1 | 5.9308 | 10.9695 | 14.7966 | 100.5010 | 98.6180 | 103.8180 |

Crystallographic data for Methyl 3-(1H-indol-3-yl)propanoate obtained from a study on its crystal structure. mdpi.com Data for 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole obtained from a study on its synthesis and X-ray crystal structure analysis. mdpi.com

Advanced Analytical Methodologies for Compound Characterization and Quantification

Development and Validation of Chromatographic Methods (e.g., HPLC, GC-MS, LC-MS/MS) for Purity Assessment and Quantification in Research Samples

Chromatographic methods are indispensable for the separation, identification, and quantification of chemical compounds. For a substituted indole (B1671886) derivative like methyl (3-propanoyl-1H-indol-1-yl)acetate, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most relevant techniques. While specific validated methods for this exact compound are not extensively documented in public literature, methodologies developed for structurally similar indole derivatives, such as indole-3-acetic acid (IAA) and synthetic cannabinoids, provide a strong foundation for method development and validation. nih.govnih.govnih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for purity assessment and quantification. A reversed-phase HPLC method would be the standard approach for this compound. The separation would likely be achieved on a C8 or C18 column. nih.govnih.gov Detection can be performed using a UV detector, as the indole ring possesses a strong chromophore, or a fluorescence detector for enhanced sensitivity, exploiting the natural fluorescence of the indole moiety. nih.govresearchgate.net

Method validation would be performed according to established guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net For instance, a method developed for IAA and related indoles achieved excellent separation and sensitivity using a C8 column with a methanol and 1% acetic acid mobile phase and fluorescence detection. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While the target compound may require derivatization to improve its volatility and thermal stability, GC-MS offers high chromatographic resolution and definitive identification based on mass spectra. notulaebotanicae.ro GC-MS methods have been successfully developed for various indole alkaloids and synthetic cannabinoids. nih.govnotulaebotanicae.ronotulaebotanicae.ro For quantification, the method would be validated for linearity, sensitivity, and precision, often using a deuterated internal standard to ensure accuracy. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for quantifying compounds in complex matrices. nih.govnih.gov An LC-MS/MS method for this compound would involve optimizing chromatographic conditions for separation and tuning the mass spectrometer to monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. nih.govresearchgate.net This approach provides exceptional selectivity and allows for very low detection limits. nih.govresearchgate.net Validation would ensure the method is linear, accurate, precise, and robust for its intended application. nih.govnih.gov

| Technique | Typical Column | Mobile Phase/Carrier Gas | Detection | Linearity (R²) | LOD/LOQ |

|---|---|---|---|---|---|

| HPLC-FLD | Reversed-Phase C8/C18 | Methanol/Acidified Water Gradient | Fluorescence (Ex: 280nm, Em: 350nm) | >0.999 | Low ng/mL |

| GC-MS | HP-5MS (or similar) | Helium | Electron Ionization (EI) | >0.995 | pg-ng/mL |

| LC-MS/MS | Reversed-Phase C18 | Acetonitrile/Formic Acid in Water | MRM (ESI+) | >0.999 | pg/mL to low ng/mL |

Isotope Labeling Strategies for Mechanistic Research

Isotope labeling is a powerful technique used to trace the metabolic fate of a molecule, elucidate reaction mechanisms, and serve as an ideal internal standard for mass spectrometry-based quantification. For this compound, stable isotopes such as deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) can be incorporated into the molecular structure.

Deuterium Labeling

Deuterium-labeled analogues of indole compounds, such as indole-3-acetic acid-d5, are frequently synthesized for use as internal standards in quantitative analysis. nih.govnih.govacs.org The synthesis can be achieved through methods like acid-catalyzed hydrogen-deuterium exchange. acs.org A deuterated version of this compound would co-elute with the unlabeled analyte but be distinguishable by its higher mass in a mass spectrometer. This allows for precise correction of variations in sample preparation and instrument response, leading to highly accurate quantification. nih.govnih.govosti.gov

Carbon-13 and Nitrogen-15 Labeling

Incorporating ¹³C or ¹⁵N into the indole ring or its substituents can aid in mechanistic studies. For example, if the formation of this compound from a precursor is being investigated, using a ¹³C-labeled precursor can help determine the specific atoms that are incorporated into the final product. rsc.orgmedchemexpress.comrsc.org These labeled compounds are essential for metabolic flux analysis and for tracking the biotransformation of the molecule in biological systems. medchemexpress.com The synthesis of such labeled compounds often starts from simple, commercially available labeled precursors like ¹³CO₂. rsc.org

The use of these isotopically labeled analogues is critical for definitive studies on the compound's pathway, stability, and interactions.

Preparation and Characterization of Reference Standards

An analytical reference standard is a highly purified and well-characterized material used as a measurement base for qualitative and quantitative analysis. Since this compound may not be readily available from commercial suppliers of certified reference materials, its in-house preparation and characterization are necessary.

Synthesis and Purification

The synthesis of indole derivatives can be achieved through various established organic chemistry methods, such as the Fischer indole synthesis or functionalization of a pre-existing indole core. openmedicinalchemistryjournal.comthermofisher.comorganic-chemistry.org Following synthesis, the crude product must undergo rigorous purification, typically using techniques like column chromatography and recrystallization to remove impurities, starting materials, and by-products. beilstein-journals.orgresearchgate.net

Comprehensive Characterization

Once purified, the identity and purity of the reference standard must be unequivocally confirmed through a battery of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and assess the presence of any impurities containing protons or carbons.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition by providing a highly accurate mass measurement.

Chromatographic Purity: The purity of the standard is determined using high-resolution chromatographic methods, primarily HPLC with UV or MS detection and/or GC-MS. Purity is often assessed by calculating the peak area percentage.

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, providing further confirmation of its empirical formula.

Other Techniques: Infrared (IR) spectroscopy can confirm the presence of key functional groups, while thermal analysis (e.g., melting point) provides an indication of purity.

The characterization process ensures that the reference standard has a known identity, purity, and potency, which is essential for the validation and accuracy of any quantitative analytical method. researchgate.netacs.org

Structure Activity Relationship Sar Studies

Design Principles for Investigating Functional Group Contributions to Activity

The exploration of functional group contributions is a cornerstone of SAR studies, aiming to understand the role of specific chemical moieties in molecular recognition and biological response. For indole-based compounds, this involves systematic modification of the indole (B1671886) core and its side chains.

Modification of the Indole Scaffold: The indole ring itself offers multiple positions for substitution (typically at positions 1, 2, 3, 5, and 6), and alterations at these sites can significantly impact activity.

Substitution at the N1 Position: The nitrogen atom of the indole ring is a common site for modification. Introducing different substituents can alter the compound's polarity, lipophilicity, and hydrogen bonding capacity. For instance, in a series of Mcl-1 inhibitors with an N-substituted indole scaffold, modifications to the group at the N1 position were explored to optimize binding affinity. nih.gov

Substitution at the C3 Position: The C3 position is often crucial for the biological activity of many indole derivatives. Attaching various groups, such as alkyls or aryls, can modulate the interaction with target proteins. Studies on indole-imidazole hybrids have shown that substituents at the C3 position can influence properties like cytoprotective effects. mdpi.commdpi.com

Substitution on the Benzene Ring: Adding substituents like halogens, methoxy groups, or alkyl chains to the benzene portion of the indole core can fine-tune the electronic and steric properties of the molecule, affecting its binding to biological targets. mdpi.com

Role of Side Chains and Functional Groups: The nature of the side chains attached to the indole nucleus is a key determinant of activity. In the case of methyl (3-propanoyl-1H-indol-1-yl)acetate, the propionyl group at C3 and the methyl acetate (B1210297) group at N1 are critical features.

Hydrophobic and Amphipathic Requirements: SAR studies on indole-based HIV-1 fusion inhibitors revealed that a defined shape, charge, and hydrophobic contact surface are necessary to fit into the target's hydrophobic pocket. nih.govacs.org This highlights the importance of balancing hydrophobic and hydrophilic features (amphipathicity) for cellular activity. nih.govacs.org

Chain Length and Flexibility: The length and flexibility of alkyl or acyl chains can influence how a molecule positions itself within a binding site. Systematic variations in chain length are a common strategy to optimize interactions.

Terminal Groups: The terminal functional groups on the side chains, such as the methyl ester in this compound, can be critical. For example, hydrolysis of an ester to a carboxylic acid can dramatically change the compound's solubility and ability to form hydrogen bonds, as seen in the development of various indole-based inhibitors. nih.gov

The following table summarizes the general effects of substituting different functional groups on the indole scaffold based on various studies.

| Position of Substitution | Type of Substituent | General Effect on Activity | Reference Example |

| N1 | Alkyl/Arylpropyl chains | Can enhance binding to hydrophobic pockets. | Mcl-1 Inhibitors nih.gov |

| C2 | Phenyl/p-methoxyphenyl | Can contribute to cytotoxic profiles. | Knoevenagel-type Indoles eurekaselect.com |

| C3 | Alkyl groups | Can enhance cytoprotective effects. | Indole-imidazole hybrids mdpi.com |

| C5/C6 (Benzene Ring) | Halogens, Methyl | Can modulate binding affinity and potency. | Bisindole HIV-1 Inhibitors nih.govacs.org |

| Side Chain | Carboxylic Acid vs. Ester | Alters polarity and hydrogen bonding potential. | HIV-1 Fusion Inhibitors nih.gov |

Positional Isomerism and Stereochemical Influences on Molecular Interactions

The precise spatial arrangement of atoms and functional groups is critical for a molecule's ability to interact with its biological target. Positional isomerism and stereochemistry are key considerations in the design of potent and selective indole derivatives.

Positional Isomerism: Positional isomers have the same molecular formula but differ in the position of functional groups on a core scaffold. In indole derivatives, the location of a substituent on the ring can lead to vastly different biological outcomes.

For example, in studies of bisindole compounds acting as HIV fusion inhibitors, the linkage between the two indole units was examined. Compounds with a 6-6' linkage showed significantly higher activity compared to those with 5-6', 6-5', or 5-5' linkages. This demonstrates that the relative position of the indole rings is crucial for maintaining the optimal molecular shape for binding to the target protein. nih.gov Similarly, for synthetic cannabinoids based on a benzoylindole structure, the position of halogen substituents (ortho, meta, or para) on the phenyl ring results in distinct isomers that require specific analytical methods to differentiate. researchgate.net

Stereochemical Influences: Stereochemistry, the three-dimensional arrangement of atoms, plays a vital role when a molecule contains chiral centers. Enantiomers (non-superimposable mirror images) can exhibit different pharmacological activities because biological macromolecules, such as enzymes and receptors, are themselves chiral.

While this compound does not inherently possess a chiral center in its core structure, the introduction of substituents can create them. For instance, the synthesis of isoindolinone analogs, which are structurally related to parts of some complex indole derivatives, often focuses on enantioselective methods to obtain specific stereoisomers for biological evaluation. mdpi.com The interaction of a drug with its target is often highly stereospecific, with one enantiomer fitting much better into the binding site than the other. Therefore, controlling the stereochemistry is a fundamental aspect of designing potent therapeutic agents.

The table below illustrates the impact of isomeric changes on the activity of certain indole derivatives.

| Type of Isomerism | Compound Class | Observation | Implication for Molecular Interaction |

| Positional | Bisindole HIV Inhibitors | 6-6' linkage is more active than 5-6', 6-5', or 5-5' linkages. nih.gov | The specific linkage position is critical for achieving the correct molecular geometry for target binding. |

| Positional | Halogenated Benzoylindoles | Ortho, meta, and para isomers show different activities and require distinct identification methods. researchgate.net | The position of the halogen on the phenyl ring alters the electronic distribution and steric profile, affecting receptor interaction. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.comnih.gov These models are valuable tools in drug design for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts and providing insights into the mechanisms of action. jocpr.com

Developing a QSAR Model: The process of building a QSAR model for indole derivatives typically involves the following steps:

Data Set Collection: A dataset of indole derivatives with experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) is compiled. jocpr.comnih.gov This set is usually divided into a training set for model development and a test set for validation.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometrical, and electronic descriptors. orientjchem.org

Model Generation: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable). eurjchem.com

Validation: The predictive power of the QSAR model is rigorously assessed using internal validation (e.g., leave-one-out cross-validation) and external validation with the test set of compounds. jocpr.commdpi.comnih.gov

Applications in Indole Research: QSAR models have been successfully applied to various classes of indole derivatives to predict activities such as anticancer, antiviral, and anti-inflammatory effects. For example, a QSAR study on indole derivatives was performed to model properties like the partition coefficient (log P) and toxicity (LD₅₀), demonstrating the utility of this approach for predicting pharmacokinetic and toxicological profiles. jocpr.com In another study on isatin and indole derivatives as inhibitors of SARS CoV 3CLpro, QSAR models were developed to predict their inhibitory activity, helping to identify key structural features for potency. nih.gov

The general form of a QSAR equation can be represented as: Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

The following table provides examples of descriptor types and their relevance in QSAR studies of indole compounds.

| Descriptor Type | Description | Potential Relevance to Activity |

| Topological | Describes the connectivity of atoms in a molecule. | Can relate to molecular size and shape, influencing steric interactions with a receptor. |

| Electronic | Represents the electronic properties, such as charge distribution and dipole moment. | Important for electrostatic and hydrogen bonding interactions. |

| Hydrophobic | Quantifies the lipophilicity of the molecule (e.g., log P). jocpr.com | Crucial for membrane permeability and binding to hydrophobic pockets in proteins. |

| Steric | Describes the three-dimensional bulk and shape of the molecule. | Determines the goodness of fit into a binding site. |

By using validated QSAR models, researchers can screen virtual libraries of indole derivatives, including analogs of this compound, to identify promising new candidates for synthesis and biological testing. mdpi.comnih.govproceedings.science

Metabolic Pathways and Biotransformation Studies Pre Clinical and Computational

Identification of Major Metabolic Pathways in In Vitro Systems (e.g., hepatic microsomes, S9 fractions)

In vitro metabolic studies using subcellular fractions such as hepatic microsomes and S9 fractions are standard procedures to identify the primary metabolic routes of a new chemical entity. For indole (B1671886) derivatives, the primary metabolic pathways typically involve oxidation, hydroxylation, and dehydrogenation, predominantly catalyzed by cytochrome P450 (CYP450) enzymes.

Based on the metabolism of other indole compounds, the anticipated major metabolic pathways for methyl (3-propanoyl-1H-indol-1-yl)acetate in hepatic microsomes would likely include:

Oxidation of the indole ring: The indole nucleus is susceptible to oxidation at various positions, most commonly at the 2, 3, 5, and 6-positions, leading to the formation of hydroxylated metabolites. For instance, CYP2A6 has been shown to oxidize indole to oxindole, indoxyl (3-hydroxyindole), and 6-hydroxyindole.

Hydrolysis of the ester group: The methyl acetate (B1210297) side chain is a potential site for hydrolysis by esterases present in hepatic microsomes and S9 fractions, which would yield the corresponding carboxylic acid metabolite.

Oxidation of the propanoyl side chain: The ethyl group of the propanoyl moiety can undergo oxidation to form an alcohol, which may be further oxidized to a carboxylic acid.

Studies on similar 3-substituted indoles have demonstrated that dehydrogenation can also be a significant metabolic pathway, potentially leading to the formation of reactive intermediates.

Table 1: Predicted Major Metabolic Pathways for this compound in In Vitro Systems

| Predicted Metabolic Pathway | Key Enzymes Involved (Hypothesized) | Resulting Metabolite Type |

| Indole Ring Oxidation | Cytochrome P450 enzymes (e.g., CYP2A6, CYP2C19, CYP2E1) | Hydroxylated indole derivatives |

| Ester Hydrolysis | Esterases | Carboxylic acid derivative |

| Propanoyl Side Chain Oxidation | Cytochrome P450 enzymes | Alcohol and carboxylic acid derivatives |

| Dehydrogenation | Cytochrome P450 enzymes | Unsaturated derivatives |

Elucidation of Metabolite Structures using High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a powerful tool for the structural elucidation of drug metabolites. This technique provides accurate mass measurements, which can be used to determine the elemental composition of metabolites and distinguish between isobaric species.

In a hypothetical study of this compound metabolism, LC-HRMS would be employed to analyze the incubates from in vitro systems. The identification of potential metabolites would involve the following steps:

Detection of potential metabolites: Comparison of the chromatograms of control and test incubations to identify new peaks.

Accurate mass measurement: Determination of the precise mass of the parent compound and its potential metabolites.

Fragmentation analysis (MS/MS): Fragmentation of the metabolite ions to obtain structural information. The fragmentation pattern of the parent compound would be used as a reference to identify the site of metabolic modification.

For example, the addition of 16 Da to the parent mass would suggest an oxidation (e.g., hydroxylation), while a loss of 14 Da would indicate demethylation of the ester.

Table 2: Hypothetical High-Resolution Mass Spectrometry Data for Predicted Metabolites

| Predicted Metabolite | Molecular Formula | Predicted Monoisotopic Mass (Da) | Mass Shift from Parent (Da) |

| Parent Compound | C14H15NO3 | 245.1052 | 0 |

| Hydroxylated Metabolite | C14H15NO4 | 261.1001 | +15.9949 |

| Carboxylic Acid Metabolite (from ester hydrolysis) | C13H13NO3 | 231.0895 | -14.0157 |

Enzymatic Characterization of Metabolism (e.g., Cytochrome P450 isoforms, Phase II enzymes)

Based on the metabolism of similar indole structures, the following CYP450 isoforms are likely to be involved in the biotransformation of this compound:

CYP3A4: Known to metabolize a wide range of substrates, including many indole-containing compounds.

CYP2C19 and CYP2A6: Have been shown to be active in the oxidation of the indole ring.

CYP2E1: Also implicated in the metabolism of indole to indoxyl.

Following Phase I metabolism, the resulting hydroxylated metabolites can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. These reactions increase the water solubility of the metabolites, facilitating their excretion.

Table 3: Predicted Enzymes Involved in the Metabolism of this compound

| Metabolic Phase | Enzyme Superfamily/Family | Specific Isoforms (Hypothesized) |

| Phase I | Cytochrome P450 (CYP) | CYP3A4, CYP2C19, CYP2A6, CYP2E1 |

| Phase II | UDP-glucuronosyltransferases (UGT) | UGT1A, UGT2B families |

| Phase II | Sulfotransferases (SULT) | SULT1A1, SULT1E1, SULT2A1 |

Computational Prediction of Metabolic Fate and Sites of Metabolism

In silico or computational tools are increasingly used in the early stages of drug discovery to predict the metabolic fate of new compounds. These methods can be broadly categorized into ligand-based and structure-based approaches.

Ligand-based methods: These approaches use the structure of the compound to predict its sites of metabolism (SOMs) based on known metabolic reactions of similar chemical moieties. Software programs can predict the lability of different atoms towards metabolic attack.

Structure-based methods: These methods involve docking the compound into the active site of a specific metabolizing enzyme (e.g., a CYP450 isoform) to predict the likelihood and regioselectivity of metabolism.

For this compound, computational models would likely predict the following as potential sites of metabolism:

The indole ring, particularly at positions C2, C5, and C6, is susceptible to aromatic hydroxylation.

Potential As Research Probes and Chemical Scaffolds

Utility as Chemical Probes for Elucidating Biological Pathways

Chemical probes are small molecules designed to interact with a specific protein target, allowing researchers to study its function within a cellular or organismal context. The indole (B1671886) framework of methyl (3-propanoyl-1H-indol-1-yl)acetate makes it an attractive candidate for development into such probes. The structure can be functionalized by incorporating reporter groups—such as fluorescent tags, biotin, or radioactive isotopes—without drastically altering its core binding properties.

These modified molecules can then be used to:

Visualize Target Proteins: Fluorescently tagged probes allow for the visualization of the target protein's localization and movement within living cells using advanced microscopy techniques.

Track Biological Processes: By monitoring the interaction of the probe with its target, researchers can gain insights into the dynamics of specific biological pathways in real-time.

Identify Protein-Protein Interactions: Probes can be used in pull-down assays to isolate the target protein along with its binding partners, helping to map out complex interaction networks.

The development of indole-based probes has been instrumental in exploring various signaling pathways. researchgate.net Given the wide range of biological targets that indole derivatives can modulate, probes derived from the this compound scaffold could potentially be used to investigate pathways involved in cancer, inflammation, and neurological disorders. researchgate.netnih.govnih.gov

Application in Target Validation and Deorphanization Studies

A critical step in modern drug discovery is target validation, which confirms the role of a specific biomolecule (the "target") in a disease process. Similarly, "deorphanization" is the process of identifying the endogenous ligands and functions of previously uncharacterized receptors. Indole derivatives can serve as effective tools for both endeavors. researchgate.net

If this compound or a related analogue demonstrates a specific biological effect, it can be used to:

Confirm Target Relevance: By selectively modulating the activity of a target protein, the compound can help confirm whether that protein is a viable point of intervention for a particular disease.

Phenotypic Screening: A library of derivatives based on the this compound scaffold can be screened for their effects on cellular or organismal phenotypes. Active compounds can then be used to identify the underlying molecular target through techniques like affinity chromatography or proteomics.

Identify Ligands for Orphan Receptors: These compounds can be tested for binding against panels of orphan receptors. A confirmed interaction can provide the first chemical tool to study the receptor's function and its role in health and disease.

Development as Scaffolds for Rational Design of Chemical Biology Tools

The concept of a "chemical scaffold" refers to a core molecular structure upon which a variety of substituents can be placed to create a library of diverse compounds. nih.gov The indole nucleus is a highly versatile scaffold due to its amenability to chemical modification at multiple positions. nih.govmdpi.com this compound presents several points for diversification:

Position 1 (N-1): The acetate (B1210297) group can be modified to alter solubility, cell permeability, or introduce linkers for attaching other functionalities.

Position 3: The propanoyl side chain can be extended, shortened, or replaced with other groups to explore the binding pocket of a target protein.

The Benzene Ring (Positions 4, 5, 6, 7): Substituents such as halogens, hydroxyl groups, or nitro groups can be introduced to modulate electronic properties and create new interaction points with a target. nih.govmdpi.com

This systematic modification, guided by computational modeling and structure-activity relationship (SAR) studies, constitutes a rational design approach. nih.govumn.edu By creating and testing a focused library of analogues, researchers can develop highly potent and selective chemical tools tailored for specific biological investigations. nih.govacs.org

Table 1: Hypothetical Modifications to the this compound Scaffold for Developing Chemical Biology Tools

| Modification Site | Example Modification | Intended Purpose | Potential Target Class |

|---|---|---|---|

| N-1 Acetate Group | Replacement with a propargyl group | Enable "click chemistry" for attaching fluorescent dyes or biotin | Kinases, GPCRs |

| C-3 Propanoyl Group | Conversion to a longer alkyl chain with a terminal amine | Improve binding affinity and provide a handle for further conjugation | Epigenetic Proteins (e.g., HDACs) |

| C-5 of Indole Ring | Addition of a bromine or chlorine atom | Enhance binding through halogen bonding interactions | Enzymes, Ion Channels |

| C-7 of Indole Ring | Introduction of a methoxy group | Alter electronic properties and improve metabolic stability | Nuclear Receptors |

Design of Affinity Labels for Protein-Ligand Interaction Studies

Understanding the precise physical interactions between a ligand and its protein target is fundamental to biology and drug design. nih.govresearchgate.net Affinity labeling is a powerful technique used to map these interactions. An affinity label is a molecule that first binds reversibly to the target's active site and then forms a stable, covalent bond with a nearby amino acid residue. nih.gov

The this compound structure can be converted into an affinity label by incorporating a latent reactive group—typically a mild electrophile. The indole core would guide the molecule to the protein's binding site, and upon binding, the reactive group would be positioned to covalently modify a proximal nucleophilic amino acid (e.g., cysteine, lysine, or histidine). nih.gov This covalent labeling allows for:

Identification of Binding Sites: The exact location of the covalent bond can be determined using techniques like mass spectrometry, definitively identifying the amino acids that form the binding pocket.

Development of Covalent Inhibitors: Molecules that form covalent bonds with their targets can have advantages in terms of duration of action and potency. Affinity labeling studies provide a blueprint for designing such inhibitors.

Target Identification: Affinity probes can be used in complex biological mixtures to selectively label and subsequently identify their protein target. nih.gov

Table 2: Potential Reactive Groups for Converting this compound into an Affinity Label

| Reactive Group | Target Amino Acid Residue(s) | Potential Application |

|---|---|---|

| Acrylamide | Cysteine | Covalent kinase inhibitors |

| Fluorosulfonyl | Lysine, Tyrosine, Serine | Mapping enzyme active sites |

| Epoxide | Cysteine, Histidine, Aspartate, Glutamate | Broad-spectrum enzyme labeling |

| Chloroacetamide | Cysteine | Selective protein labeling in complex mixtures |

Future Research Directions and Unaddressed Academic Questions

Exploration of Unconventional Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of indole (B1671886) derivatives has traditionally relied on classic methods such as the Fischer, Bischler, and Madelung syntheses. mdpi.comnih.gov While effective, these methods can suffer from limitations including harsh reaction conditions, limited substrate scope, and the generation of significant waste. Future research is increasingly focused on developing more efficient and sustainable synthetic strategies.

Key Areas of Exploration:

Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic routes. This includes the use of greener solvents like water or ionic liquids, employing solid acid catalysts that can be easily recovered and reused, and developing catalyst-free and solvent-free reaction conditions. openmedicinalchemistryjournal.com Microwave-assisted synthesis has also emerged as a powerful tool, often leading to drastically reduced reaction times and improved yields for 3-acylindole derivatives. mdpi.com

Catalytic C-H Activation: Direct functionalization of indole C-H bonds is a highly attractive strategy as it avoids the need for pre-functionalized starting materials, thus improving atom economy. francis-press.com Research into transition-metal catalyzed C-H activation for the synthesis of complex indole structures is a burgeoning field. francis-press.comresearchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control compared to traditional batch synthesis. Exploring the application of flow chemistry to multistep syntheses of complex indole derivatives could lead to more efficient and reproducible manufacturing processes.

Biocatalysis: The use of enzymes to catalyze specific reactions in the synthesis of indole derivatives can offer high selectivity and mild reaction conditions. Future research may focus on discovering and engineering novel enzymes for the synthesis of specific indole-based drug candidates.

Comprehensive Investigation of Polypharmacology and Off-Target Interactions at a Mechanistic Level

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is a double-edged sword in drug discovery. While it can lead to enhanced therapeutic efficacy, it can also be responsible for adverse side effects. A deeper understanding of the polypharmacology of indole derivatives is crucial for developing safer and more effective drugs.

Unaddressed Questions:

Predicting Off-Target Effects: How can we accurately predict the off-target interactions of novel indole derivatives early in the drug discovery process? A combination of computational modeling and experimental screening will be essential to address this question.

Harnessing Polypharmacology for Therapeutic Benefit: Can we rationally design indole derivatives with specific multi-target profiles to treat complex diseases like cancer or neurodegenerative disorders? This requires a detailed understanding of the signaling pathways involved in these diseases. mdpi.com

Mechanistic Elucidation of Side Effects: What are the specific molecular mechanisms underlying the off-target effects of currently used indole-based drugs? A thorough investigation of these mechanisms can guide the design of next-generation drugs with improved safety profiles.

The table below illustrates the diverse biological targets of various indole derivatives, highlighting the basis for their polypharmacological profiles.

| Indole Derivative Class | Primary Target(s) | Potential Off-Target(s) | Therapeutic Area |

| Indole-3-Carbinols | Estrogen Receptors, AhR | Various Kinases | Cancer |

| Indole Acetic Acids | COX Enzymes | Aldose Reductase | Anti-inflammatory |

| Bis-indole Alkaloids | Tubulin | DNA Topoisomerases | Cancer |

| N-Acylindoles | Cannabinoid Receptors (CB1/CB2) | Serotonin Receptors | Neurology, Pain |

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery by accelerating the design-make-test-analyze cycle. harvard.edu For indole derivatives, these technologies can be applied to various aspects of the drug development pipeline.

Future Applications:

De Novo Drug Design: Generative AI models can design novel indole-based molecules with desired pharmacological properties from scratch. harvard.edu These models can learn the underlying chemical rules and structure-activity relationships from large datasets of known compounds.

Predictive Modeling: ML models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as the biological activity of new indole derivatives, thereby reducing the need for extensive experimental testing. francis-press.com

Synthesis Prediction: AI tools can assist chemists in designing efficient synthetic routes for novel indole compounds by predicting reaction outcomes and suggesting optimal reaction conditions. harvard.edu

Structure-Activity Relationship (SAR) Analysis: Machine learning algorithms can identify subtle patterns in SAR data that may not be apparent to human researchers, leading to new insights for lead optimization. mdpi.com

Elucidation of Novel Biological Targets for Indole Derivatives

While many biological targets for indole derivatives have been identified, the full therapeutic potential of this compound class is likely yet to be realized. The identification of novel targets is a key area for future research.

Strategies for Target Identification:

Chemical Proteomics: This approach uses chemical probes based on indole scaffolds to identify their protein binding partners in complex biological systems.

Phenotypic Screening: Screening libraries of indole derivatives in cell-based or organism-based models of disease can identify compounds with interesting biological effects, which can then be used to identify their molecular targets.

Computational Target Prediction: In silico methods can predict potential biological targets for indole derivatives based on their chemical structure and comparison to compounds with known targets.

The diverse structures of indole derivatives suggest that they can interact with a wide range of protein classes, including enzymes, receptors, and ion channels. nih.govnih.gov Identifying novel targets for these compounds could open up new avenues for the treatment of a wide range of diseases. rsc.org

Development of Advanced In Vitro Models for Complex Biological System Research

Traditional 2D cell culture models often fail to accurately recapitulate the complexity of human tissues, limiting their predictive value in drug discovery. nih.gov The development and application of more physiologically relevant in vitro models are crucial for advancing our understanding of the biological effects of indole derivatives.

Emerging In Vitro Models:

3D Cell Cultures (Spheroids and Organoids): These models better mimic the three-dimensional architecture and cell-cell interactions of native tissues, providing a more accurate platform for assessing drug efficacy and toxicity. nih.gov

Organs-on-a-Chip: These microfluidic devices contain living cells in a microenvironment that simulates the physiological functions of human organs, allowing for the study of drug effects in a more dynamic and integrated system. emulatebio.com

Human-Induced Pluripotent Stem Cell (hiPSC)-Derived Models: hiPSCs can be differentiated into various cell types, providing a patient-specific platform for testing the efficacy and toxicity of indole derivatives.

The use of these advanced in vitro models can help to bridge the gap between preclinical and clinical studies, leading to a higher success rate in drug development. nih.gov They are particularly valuable for studying the effects of indole derivatives on complex biological processes such as cancer metastasis, immune responses, and neurodevelopment.

Q & A

Basic Question: What are the common synthetic routes for methyl (3-propanoyl-1H-indol-1-yl)acetate in laboratory settings?

Answer:

The synthesis typically involves sequential functionalization of the indole core. A general approach includes:

Indole Core Preparation : Start with unsubstituted indole or derivatives (e.g., ethyl 2-(1H-indol-3-yl)-2-oxoacetate analogs) via Fischer indole synthesis or transition-metal-catalyzed coupling .

Acylation at C3 : Introduce the propanoyl group via Friedel-Crafts acylation using propionyl chloride in anhydrous conditions, often with Lewis acids like AlCl₃ or BF₃·Et₂O .

Esterification : React the intermediate with methyl chloroacetate or via Steglich esterification (DCC/DMAP) to form the methyl acetate moiety .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate the product.

Key challenges include regioselectivity during acylation and minimizing ester hydrolysis.

Basic Question: How is the purity of this compound assessed using chromatographic techniques?

Answer:

Purity is validated via:

- HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (70:30) at 1 mL/min. Retention time and peak symmetry indicate purity .

- GC-MS : For volatile impurities, employ a DB-5 column (30 m × 0.25 mm) with He carrier gas. Temperature gradient: 50°C (2 min) → 10°C/min → 280°C (5 min). Compare mass spectra to reference libraries .

- TLC : Silica gel plates (hexane:EtOAc = 3:1) with visualization under UV or iodine vapor.

Advanced Question: What strategies are effective in resolving contradictory spectral data during structural elucidation of this compound derivatives?

Answer:

Contradictions (e.g., NMR vs. X-ray data) require:

2D NMR (HSQC, HMBC) : Confirm connectivity between the indole NH proton (δ 8.2–8.5 ppm) and adjacent carbonyl groups (δ 170–175 ppm for ester) .

X-ray Crystallography : Use SHELXL for refinement. For example, resolve ambiguities in propanoyl orientation by analyzing anisotropic displacement parameters and hydrogen-bonding networks .

DFT Calculations : Compare experimental IR/Raman spectra with computed vibrational modes (B3LYP/6-31G* basis set) to validate tautomeric forms .

Advanced Question: How can computational methods aid in predicting the reactivity of this compound in novel reaction pathways?

Answer:

Molecular Dynamics (MD) Simulations : Study solvent effects on ester hydrolysis rates using explicit solvent models (e.g., water, DMSO) .

DFT-Based Transition State Analysis : Calculate activation energies for nucleophilic attacks (e.g., at the acetate carbonyl) to predict regioselectivity in cross-coupling reactions .

Docking Studies : Model interactions with biological targets (e.g., indole-binding enzymes) using AutoDock Vina. Parameters include grid boxes centered on active sites (20 ų) and Lamarckian genetic algorithms .

Advanced Question: What experimental designs optimize yield in multistep syntheses of this compound analogs?

Answer:

Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize acylation temperature (60–120°C), catalyst loading (5–20 mol%), and reaction time (2–24 hrs). Analyze via ANOVA .

In Situ Monitoring : Employ ReactIR to track esterification progress (C=O peak at ~1740 cm⁻¹). Terminate reactions at >95% conversion .

Scale-Up Considerations : Mitigate exotherms in propanoylations using jacketed reactors with controlled cooling.

Advanced Question: How do steric and electronic effects influence the biological activity of this compound derivatives?

Answer:

Steric Effects : Bulkier substituents at the indole N1 position reduce binding affinity to cytochrome P450 enzymes (e.g., CYP3A4), as shown in docking studies .

Electronic Effects : Electron-withdrawing groups (e.g., nitro) at C5 increase electrophilicity of the acetate carbonyl, enhancing reactivity in Michael additions. Quantify via Hammett σ constants .

Bioactivity Profiling : Use SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) to indoleamine 2,3-dioxygenase (IDO1), correlating with IC₅₀ values from enzyme inhibition assays .

Advanced Question: What analytical techniques differentiate polymorphic forms of this compound?

Answer:

PXRD : Compare diffraction patterns (e.g., 2θ = 10–40°) to identify crystalline vs. amorphous phases .

DSC : Detect melting point variations (ΔH fusion) between polymorphs. Typical range: 120–140°C .

Solid-State NMR : Use ¹³C CP/MAS to distinguish hydrogen-bonding networks (e.g., ester carbonyl shifts at δ 168–172 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.